molecular formula C12H11ClO4 B1454041 Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate CAS No. 338982-35-7

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1454041
CAS RN: 338982-35-7
M. Wt: 254.66 g/mol
InChI Key: CYWSDZSLUSCKMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is not available in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical properties of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate are not available in the retrieved sources .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a building block in drug synthesis. It may serve as a precursor in the synthesis of indole derivatives, which are known for their broad biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicinal Chemistry

Within medicinal chemistry, Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate could be utilized to create quinoline derivatives, which have shown promise in treating conditions such as malaria and certain bacterial infections .

Organic Synthesis

In organic synthesis, this compound can be used to develop new synthetic routes for complex molecules. For instance, it might be involved in the synthesis of indole derivatives, which are prevalent in natural products and pharmaceuticals .

Drug Design

The compound’s role in drug design is significant, as it could be part of the scaffold for novel therapeutic agents. Its derivatives might exhibit a range of biological activities, making them valuable for creating new medications .

Biochemistry

In biochemistry, Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate may contribute to the study of enzyme-substrate interactions and the development of biochemical assays for disease markers .

Chemical Engineering

From a chemical engineering perspective, this compound could be important in process optimization for the production of pharmaceuticals. It might be involved in the enantioselective synthesis of chiral alcohols, which are key intermediates in drug manufacturing .

Materials Science

In materials science, derivatives of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate could be used in the development of organic semiconductors, with applications in electronics and photonics .

Environmental Science

Lastly, in environmental science, the compound could be studied for its environmental impact and degradation products. Understanding its behavior in ecosystems can inform safer pharmaceutical disposal practices .

Mechanism of Action

Future Directions

Future research could focus on synthesizing Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and studying its properties and potential applications. As with any chemical compound, it would be important to thoroughly investigate its safety and potential impacts on human health and the environment .

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSDZSLUSCKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274768
Record name Ethyl 2-chloro-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

CAS RN

338982-35-7
Record name Ethyl 2-chloro-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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